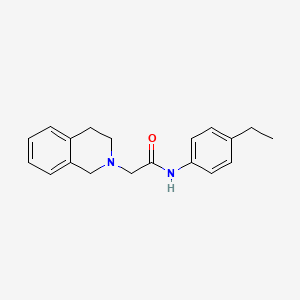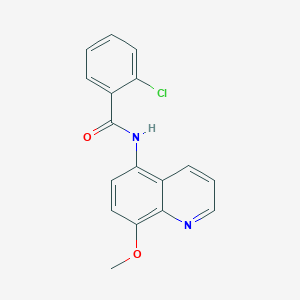![molecular formula C14H20ClNO2 B5147159 4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)
4-[4-(3-chlorophenoxy)butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-chlorophenoxy)butyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Wirkmechanismus
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. The β2-adrenergic receptor is involved in the regulation of various physiological processes, including smooth muscle relaxation, cardiac function, and glucose metabolism. By blocking the β2-adrenergic receptor, 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 inhibits the effects of epinephrine on these processes.
Biochemical and Physiological Effects:
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has been shown to inhibit airway smooth muscle contraction in vitro and in vivo. It also reduces heart rate and cardiac output in animal models. In addition, it has been shown to improve glucose metabolism in animal models of diabetes. 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological processes. However, its high selectivity also limits its use in studying the effects of other adrenergic receptors. In addition, its potency and efficacy may vary depending on the experimental conditions, such as the concentration of the drug and the type of tissue or cell being studied.
Zukünftige Richtungen
There are many future directions for the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in scientific research. One area of interest is the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved potency, selectivity, and bioavailability. Finally, the use of 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 in combination with other drugs or therapies may provide new insights into the regulation of various physiological processes.
Synthesemethoden
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 can be synthesized by reacting 3-chlorophenol with 4-bromobutanol in the presence of a base to form 4-(3-chlorophenoxy)butanol. The resulting product is then reacted with morpholine in the presence of an acid catalyst to form 4-[4-(3-chlorophenoxy)butyl]morpholine 118,551. The overall yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-chlorophenoxy)butyl]morpholine 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It is used to study the effects of β2-adrenergic receptor antagonists on airway smooth muscle contraction, cardiac function, and glucose metabolism. It is also used to study the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[4-(3-chlorophenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUFNXDZLUFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Chlorophenoxy)butyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)